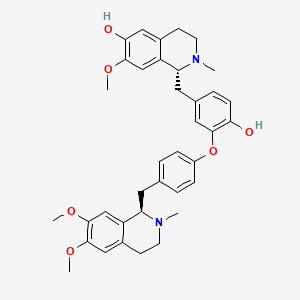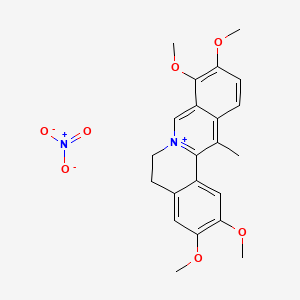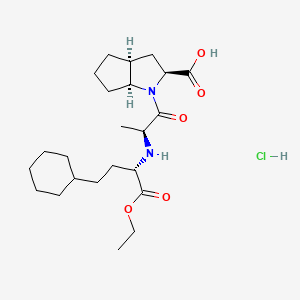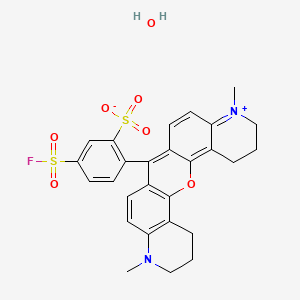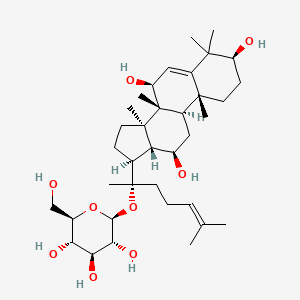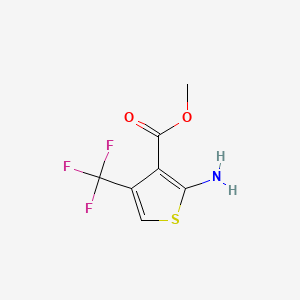
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C7H6F3NO2S. It has a molecular weight of 225.19 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate” is 1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate” are not detailed in the literature, thiophene derivatives are known to participate in a variety of reactions. For example, they can undergo condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .It is typically stored at a temperature of 2-8°C in a dark, dry place .
Applications De Recherche Scientifique
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The source did not provide a detailed description of the methods of application or experimental procedures.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The source did not provide a detailed description of the methods of application or experimental procedures.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The source did not provide a detailed description of the methods of application or experimental procedures.
Anticancer Agents
2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents . The source did not provide a detailed description of the methods of application or experimental procedures.
Anti-Atherosclerotic Agents
2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . The source did not provide a detailed description of the methods of application or experimental procedures.
Nonsteroidal Anti-Inflammatory Drug
Suprofen, a 2-substituted thiophene derivative, is known as a nonsteroidal anti-inflammatory drug . The source did not provide a detailed description of the methods of application or experimental procedures.
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thienopyrimidinone Analogs
Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of thienopyrimidinone analogs . The source did not provide a detailed description of the methods of application or experimental procedures.
Preparation of 3-Thiaisatoic Anhydride
Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno[2,3-d]pyrimidin-4 (3H)one via reaction with formamide . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of 4-Nitro and 4-Aminothienyl Ureas
Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas . The source did not provide a detailed description of the methods of application or experimental procedures.
Total Synthesis of Quinazolinocarboline Alkaloids
Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids . The source did not provide a detailed description of the methods of application or experimental procedures.
Preparation of 3-Thiaisatoic Anhydride
Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thieno[2,3-d]pyrimidine-2,4 (1H,3H)-Dione
Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidine-2,4 (1H,3H)-dione via reaction with formamide . The source did not provide a detailed description of the methods of application or experimental procedures.
Synthesis of Thieno[2,3-d]pyrimidin-4 (3H)one
Methyl 2-aminothiophene-3-carboxylate may be used to synthesize thieno[2,3-d]pyrimidin-4 (3H)one via reaction with formamide . The source did not provide a detailed description of the methods of application or experimental procedures.
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements associated with it include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
Propriétés
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGAEDSTRCTZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

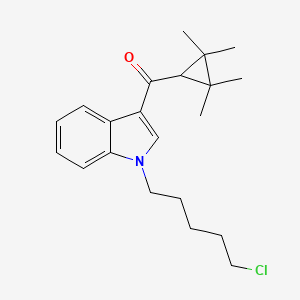
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

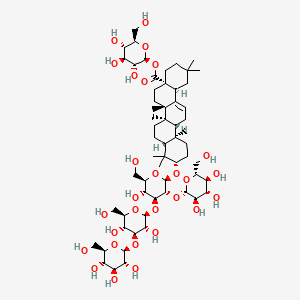
![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)
